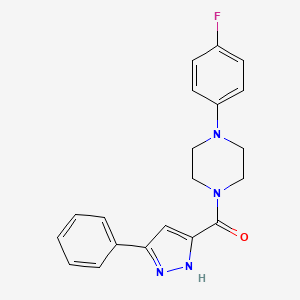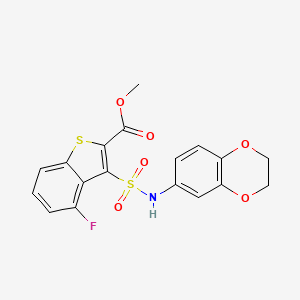![molecular formula C20H18N6O2S B11263556 4-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11263556.png)
4-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: is a complex organic compound with a unique structure. Let’s break it down:
Benzamide Core: The central benzamide moiety provides rigidity and stability.
Thiadiazole Ring: The 1,2,4-thiadiazole ring contributes to the compound’s pharmacological properties.
Triazole Ring: The 1,2,3-triazole ring enhances bioactivity.
Methoxy and Methyl Groups: These substituents influence solubility and lipophilicity.
準備方法
Synthesis Routes: Several synthetic routes exist for this compound, but one common approach involves coupling an appropriate amine (bearing the triazole and thiadiazole functionalities) with 4-methoxybenzoyl chloride. The reaction typically occurs under mild conditions, yielding the desired product.
Industrial Production: Industrial-scale production involves optimizing reaction conditions, scalability, and purification methods. Solvent choice, catalysts, and temperature play crucial roles.
化学反応の分析
Reactivity:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: Reduction of the amide carbonyl group may yield an amine.
Substitution: Substituents can be modified via nucleophilic substitution reactions.
N-Bromosuccinimide (NBS): Used for benzylic bromination.
Hydrazine: Converts the thiadiazole to a thiol group.
Lithium Aluminum Hydride (LiAlH₄): Reduces the amide to an amine.
Hydrolysis: Cleavage of the amide bond yields the corresponding acid and amine.
Substitution: Substituents can be replaced by other functional groups.
科学的研究の応用
This compound has diverse applications:
Medicine: Investigated as a potential antidepressant and anxiolytic agent.
Chemistry: Used in ligand design for metal complexes.
Biology: Studied for its effects on stress-related pathways.
作用機序
The compound likely interacts with corticotropin-releasing factor (CRF) receptors, modulating stress responses. Further research is needed to
特性
分子式 |
C20H18N6O2S |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
4-methoxy-N-[3-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C20H18N6O2S/c1-12-5-4-6-15(11-12)26-13(2)17(23-25-26)18-21-20(29-24-18)22-19(27)14-7-9-16(28-3)10-8-14/h4-11H,1-3H3,(H,21,22,24,27) |
InChIキー |
FFNHQGXTOSOINX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B11263474.png)

![2-(4-chlorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11263486.png)
![8-(2,3-Dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B11263493.png)
![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11263500.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B11263510.png)
![N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-[2-(1-methyl-1H-indol-3-YL)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-4-YL]acetamide](/img/structure/B11263517.png)
![1-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11263519.png)
![N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B11263522.png)
![4-bromo-N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11263525.png)
![N-(3-chlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11263533.png)
![3-(2-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11263543.png)
![N-benzyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B11263545.png)

